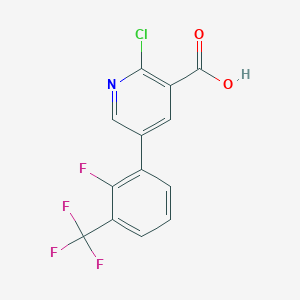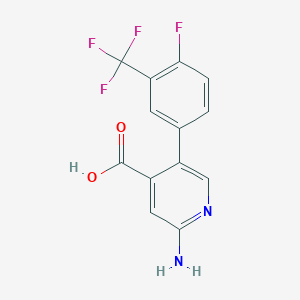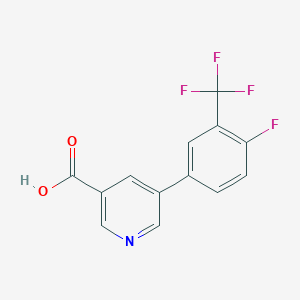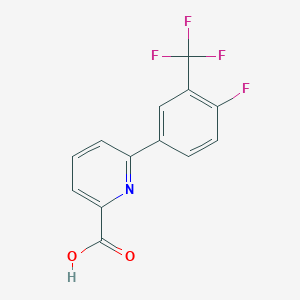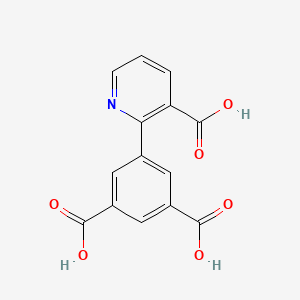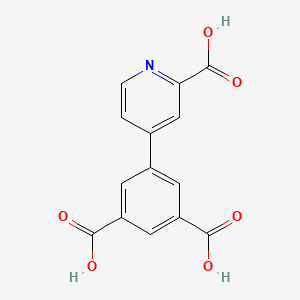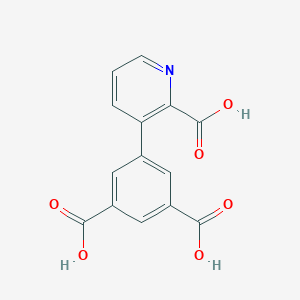
3-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dicarboxyphenyl)picolinic acid (DCPPA) is a synthetic organic compound that has recently been gaining attention in scientific research due to its versatile applications. DCPPA is a bioactive compound with a wide range of biochemical and physiological effects, making it an attractive option for researchers.
科学研究应用
3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the binding of proteins to cell membranes, as well as the regulation of gene expression. 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has also been used in studies to investigate the effects of various drugs on the nervous system, as well as the effects of environmental pollutants on the immune system. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been used in studies to investigate the role of hormones in the development of cancer.
作用机制
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is still not fully understood. However, it is believed that 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% acts as an agonist of certain G-protein coupled receptors, which are responsible for the regulation of various cellular processes. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is thought to interact with other proteins and enzymes, which can lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are still being studied. However, it has been found to have a range of effects on the nervous system, including increased activity of certain neurotransmitters and decreased activity of others. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory effects and to modulate the immune response. Finally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-cancer effects, as well as effects on the cardiovascular system.
实验室实验的优点和局限性
One of the major advantages of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is highly soluble in water, making it easy to work with in a laboratory setting. However, one of the main limitations of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is its relatively low potency, which can limit its effectiveness in some experiments.
未来方向
The potential applications of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are vast and the possibilities for future research are numerous. Some of the potential future directions for research include investigating the effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% on other diseases, such as diabetes and Alzheimer's disease, as well as exploring its potential as a therapeutic agent. Additionally, research could be conducted to further investigate the mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% and its effects on gene expression. Finally, further research could be conducted to explore the potential of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as a drug delivery system for other compounds.
合成方法
The synthesis of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is relatively simple and can be achieved using a two-step process. In the first step, a reaction between 3,5-dicarboxyphenyl acetic acid and pyrrolidine is conducted in aqueous solution at a pH of 7.5. The second step involves the reaction between the resulting product and acetic anhydride in a solvent such as dichloromethane. The reaction yields 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as the final product.
属性
IUPAC Name |
5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUYUJGTSZKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

